[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine can be achieved through various methods. One common approach involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases under mild conditions with iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are often carried out in batch reactors under controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo-pyrimidine core.
Common Reagents and Conditions
Oxidation: Iron (III) chloride is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced biological activities .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in cell apoptosis and G2/M phase arrest .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Shares a similar core structure but may have different substituents.
[1,2,4]Triazolo[1,5-c]pyrimidine: Another isomer with distinct biological activities.
[1,2,4]Triazolo[4,3-a]pyrimidine: Differently fused triazolo-pyrimidine with unique properties.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H5N5 |
---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H,6H2 |
InChI Key |
FOUZBPKQRMUNHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)N |
Origin of Product |
United States |
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